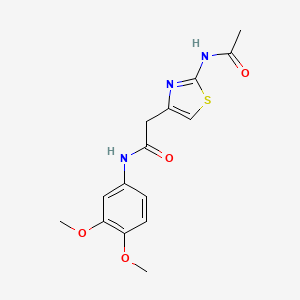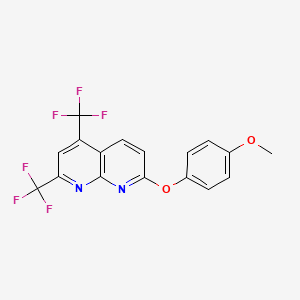
7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a trifluoromethyl-containing naphthyridine derivative. Naphthyridines are a class of compounds known for their diverse pharmacological activities, and the introduction of trifluoromethyl groups often enhances their biological properties. The methoxyphenoxy substituent suggests potential for increased solubility and interaction with biological targets.
Synthesis Analysis
The synthesis of related trifluoromethyl-containing 2-amino-1,8-naphthyridines has been reported using a one-pot cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine under mild conditions, yielding products in 26–73% yields . Although the specific synthesis of 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is not detailed, similar synthetic strategies could potentially be applied, utilizing a 4-methoxyphenoxy substituent.
Molecular Structure Analysis
The molecular structure of naphthyridines like the one is characterized by a fused two-ring system with nitrogen atoms at the 1 and 8 positions. The presence of bis(trifluoromethyl) groups at the 2 and 4 positions would likely influence the electron distribution and chemical reactivity of the molecule, as well as its three-dimensional shape, which is crucial for biological interactions.
Chemical Reactions Analysis
While the specific chemical reactions of 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine are not provided, related compounds have been synthesized through reactions involving organolithiums . These reactions typically involve the formation of carbon-nitrogen bonds and can be used to introduce various substituents into the naphthyridine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by the trifluoromethyl groups and the methoxyphenoxy substituent. Trifluoromethyl groups are known to increase the lipophilicity of molecules, which can affect their pharmacokinetic properties. The methoxy group could potentially increase the solubility in organic solvents and might also affect the molecule's ability to form hydrogen bonds.
Applications De Recherche Scientifique
Biological Activities and Applications
Antimicrobial and Antiviral Properties 1,8-Naphthyridine derivatives, including those structurally related to 7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, have been recognized for their antimicrobial and antiviral activities. These compounds exhibit potential as scaffolds in therapeutic research, underscoring their application in developing treatments against microbial and viral infections. The wide range of biological properties establishes these derivatives as potent candidates for further exploration in pharmaceutical sciences (Madaan et al., 2015).
Anticancer and Anti-inflammatory Applications The exploration of 1,8-naphthyridine derivatives in anticancer and anti-inflammatory research highlights their significant therapeutic potential. These compounds have been found to inhibit various cancer cell lines and possess anti-inflammatory properties, offering a promising avenue for the development of novel anticancer and anti-inflammatory agents. This reflects their versatility and effectiveness in addressing a range of pathological conditions (Gurjar & Pal, 2018; Gurjar & Pal, 2019).
Propriétés
IUPAC Name |
7-(4-methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c1-26-9-2-4-10(5-3-9)27-14-7-6-11-12(16(18,19)20)8-13(17(21,22)23)24-15(11)25-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQYRRMNESEMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2549211.png)
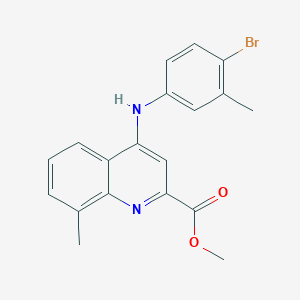
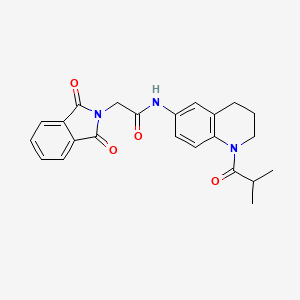
![ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2549216.png)
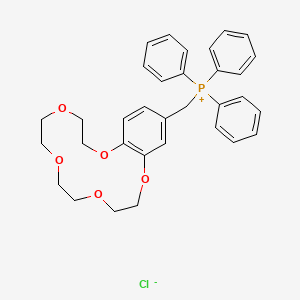
![((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2549219.png)
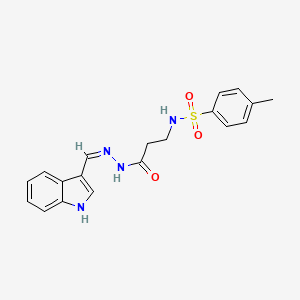
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2549221.png)
![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)
![2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549225.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
